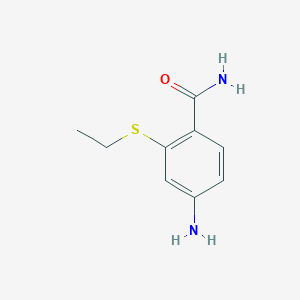

4-Amino-2-(ethylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-2-(ethylthio)benzamide” is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “4-Amino-2-(ethylthio)benzamide” were not found, benzamides can be synthesized through direct condensation of carboxylic acids and amines . A similar compound, “4-amino-N-[2 (diethylamino) ethyl] benzamide”, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .

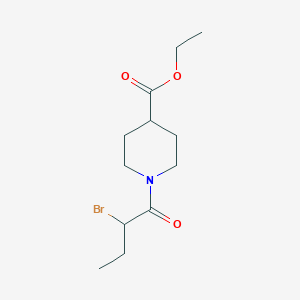

Molecular Structure Analysis

The molecular structure of “4-Amino-2-(ethylthio)benzamide” consists of a benzamide core with an ethylthio group at the 2-position and an amino group at the 4-position . Further structural analysis would require more specific data such as infrared spectra, NMR, elemental analysis, and mass spectrometry .

Physical And Chemical Properties Analysis

“4-Amino-2-(ethylthio)benzamide” has a molecular weight of 196.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.

Aplicaciones Científicas De Investigación

Proteomics Research

4-Amino-2-(ethylthio)benzamide: is utilized in proteomics research due to its biochemical properties. It serves as a molecular tool for understanding protein function, interactions, and expression levels within biological systems .

Antioxidant Activity

This compound has been studied for its antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress, which is a factor in aging and various diseases .

Antibacterial Applications

Benzamide derivatives, including 4-Amino-2-(ethylthio)benzamide , have shown effectiveness against a range of gram-positive and gram-negative bacteria, making them valuable in the development of new antibacterial agents .

Antiviral Research

Research has been conducted on benzamide derivatives for their potential antiviral activities. These compounds could be key in creating new treatments for viral infections .

Drug Discovery

The structural properties of 4-Amino-2-(ethylthio)benzamide make it a candidate for drug discovery efforts, particularly in the synthesis of compounds with therapeutic potential .

Industrial Applications

Beyond medical and biological applications, benzamide compounds are used in various industrial sectors, including plastics, rubber, and paper industries, due to their chemical stability and reactivity .

Agricultural Chemistry

In agriculture, benzamide derivatives can be used to synthesize compounds that act as growth regulators or pesticides, contributing to crop protection strategies .

Synthetic Intermediate

4-Amino-2-(ethylthio)benzamide: serves as a synthetic intermediate in organic chemistry, aiding in the synthesis of complex molecules for various chemical applications .

Propiedades

IUPAC Name |

4-amino-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOENBGCLPZAHLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(ethylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)

![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)

![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)

![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)